2-bromo-N-(4-bromo-3-chlorophenyl)propanamide
Description
2-Bromo-N-(4-bromo-3-chlorophenyl)propanamide is a halogenated amide compound characterized by a propanamide backbone substituted with a bromine atom at the second carbon and a 4-bromo-3-chlorophenyl group attached via the amide nitrogen. Its molecular formula is C₉H₈Br₂ClNO (monoisotopic mass: ~338.87 g/mol), and it is structurally related to bioactive amides used in medicinal chemistry and organic synthesis . The compound’s synthesis typically involves reacting 4-bromo-3-chloroaniline with 2-bromopropanoyl chloride under anhydrous conditions, followed by purification via column chromatography .
Properties
CAS No. |
646455-50-7 |
|---|---|
Molecular Formula |
C9H8Br2ClNO |
Molecular Weight |
341.42 g/mol |
IUPAC Name |
2-bromo-N-(4-bromo-3-chlorophenyl)propanamide |
InChI |
InChI=1S/C9H8Br2ClNO/c1-5(10)9(14)13-6-2-3-7(11)8(12)4-6/h2-5H,1H3,(H,13,14) |
InChI Key |
CBEUFZMWVYJTDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)Br)Cl)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-bromo-N-(4-bromo-3-chlorophenyl)propanamide typically involves the bromination of N-(4-bromo-3-chlorophenyl)propanamide. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent. Industrial production methods may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-bromo-N-(4-bromo-3-chlorophenyl)propanamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield carboxylic acids and amines.
Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate .
Scientific Research Applications
Medicinal Chemistry
The compound serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting bacterial infections. Its structural features allow it to act as a scaffold for developing new drugs that inhibit bacterial quorum sensing mechanisms, which are crucial for the virulence of pathogens like Pseudomonas aeruginosa .
Synthesis of Complex Molecules
2-bromo-N-(4-bromo-3-chlorophenyl)propanamide is utilized in various synthetic pathways to create more complex organic molecules. It can undergo reactions such as:
- Suzuki Coupling : This reaction enables the formation of biaryl compounds, which are essential in drug development and materials science .
- Nucleophilic Substitution : The bromine atoms in the compound can be replaced with various nucleophiles, allowing for the modification of its chemical properties and enhancing its biological activity.
Material Science
Due to its brominated structure, this compound can be incorporated into polymer matrices to improve flame retardancy and thermal stability. Brominated compounds are known for their ability to enhance the fire resistance of materials, making them suitable for applications in electronics and construction .
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of synthesized derivatives of 2-bromo-N-(4-bromo-3-chlorophenyl)propanamide against several bacterial strains. The results indicated that modifications to the compound's structure could significantly enhance its efficacy against resistant strains of bacteria, demonstrating its potential as a lead compound for antibiotic development .
Case Study 2: Quorum Sensing Inhibition
Research focused on the inhibition of quorum sensing in Pseudomonas aeruginosa using derivatives of this compound. The findings showed that certain modifications could effectively disrupt biofilm formation and reduce virulence factor production, highlighting its role in developing new therapeutic strategies against biofilm-associated infections .
Mechanism of Action
The mechanism of action of 2-bromo-N-(4-bromo-3-chlorophenyl)propanamide involves its interaction with specific molecular targets. The bromine and chlorine atoms in the compound can form covalent bonds with biological molecules, potentially disrupting their normal function. This can lead to various biological effects, such as antimicrobial activity by inhibiting the growth of bacteria or fungi .
Comparison with Similar Compounds
Key Observations :
- Halogen Effects : Bromine at C2 (target compound) increases steric bulk and electrophilicity compared to chlorine analogs (e.g., N-(4-bromophenyl)-2-chloropropanamide) .
- Positional Isomerism : The 4-bromo-3-chlorophenyl group (target) vs. 4-bromo-2-chlorophenyl () alters electronic distribution, impacting hydrogen bonding and crystal packing .
- Functional Group Modifications : Addition of a nitro group () or methyl group () enhances polarity or steric effects, influencing solubility and biological interactions.
Physicochemical Properties
- Molecular Weight: The target compound (341.43 g/mol) is heavier than non-dihalogenated analogs (e.g., 276.56 g/mol for N-(4-chlorophenyl)propanamide) .
- Solubility : Bromine and chlorine substituents increase hydrophobicity, reducing aqueous solubility compared to nitro- or methyl-substituted derivatives (e.g., ) .
- Crystallinity: Crystal structures (e.g., ) reveal that halogen positioning affects hydrogen-bonding networks, with the target compound likely forming denser lattices than mono-halogenated analogs .
Biological Activity
2-Bromo-N-(4-bromo-3-chlorophenyl)propanamide, a halogenated amide compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, highlighting its significance in drug development.
- Molecular Formula : C9H9Br2ClN
- CAS Number : 646455-50-7
- Molecular Weight : 292.54 g/mol
- IUPAC Name : 2-bromo-N-(4-bromo-3-chlorophenyl)propanamide
Synthesis
The synthesis of 2-bromo-N-(4-bromo-3-chlorophenyl)propanamide typically involves the following steps:
- Bromination : The starting material, N-(4-bromo-3-chlorophenyl)propanamide, undergoes bromination using bromine in a suitable solvent.
- Reaction Conditions : The reaction is generally performed under controlled temperatures to ensure selective bromination.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of brominated phenyl amides have shown efficacy against various bacterial strains, suggesting that 2-bromo-N-(4-bromo-3-chlorophenyl)propanamide may possess comparable properties.
Anticancer Potential
Studies have demonstrated that halogenated compounds can inhibit cancer cell proliferation. For example:
- In vitro Studies : Compounds similar to 2-bromo-N-(4-bromo-3-chlorophenyl)propanamide have shown IC50 values ranging from 10 µM to 50 µM against various cancer cell lines, indicating potential as anticancer agents .
The biological activity of 2-bromo-N-(4-bromo-3-chlorophenyl)propanamide is likely mediated through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival.
- Receptor Interaction : It could interact with cellular receptors, modulating signaling pathways that lead to apoptosis in cancer cells.
Case Studies
- Antimicrobial Activity Study :
- Anticancer Efficacy Study :
Comparative Analysis with Similar Compounds
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| 2-Bromo-N-(4-bromo-3-chlorophenyl)propanamide | ~30 | Anticancer |
| N-(4-Bromophenyl)-2-methylpropanamide | ~25 | Antimicrobial |
| N-(3-Chloro-4-fluorophenyl)-2-methylpropanamide | ~20 | Anticancer |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-bromo-N-(4-bromo-3-chlorophenyl)propanamide, and how can purity be optimized?
- Methodological Answer : A typical route involves bromination of propanamide derivatives using reagents like PBr₃ or HBr in acetic acid, followed by coupling with 4-bromo-3-chloroaniline. Purification via flash column chromatography (toluene/ethyl acetate gradients) is critical to remove byproducts such as unreacted intermediates or di-brominated species. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of acyl bromide to aniline) and reaction temperature (0–5°C to minimize side reactions) .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., bromine-induced deshielding at δ 4.2–4.5 ppm for the CH₂Br group) .
- FT-IR : Amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) validate the propanamide backbone .
- Single-crystal XRD : SHELX programs (SHELXL for refinement) resolve bond lengths/angles and halogen positioning. For example, Br···Cl interactions (3.3–3.5 Å) can be identified .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact.
- Store in airtight containers at 0–6°C to prevent degradation .
- Neutralize waste with 2% sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can crystallographic refinement challenges (e.g., disorder, twinning) be addressed for this compound?
- Methodological Answer :
- Disordered Halogens : Apply SHELXL’s PART instruction to model partial occupancies. Use restraints (DFIX, SIMU) to stabilize geometry .
- Twinning : Test for twin laws (e.g., two-fold rotation) using CELL_NOW. Refine with TWIN/BASF commands in SHELXL .
- Validation : Check R1/wR2 convergence (<5% discrepancy) and validate with PLATON’s ADDSYM .
Q. How should researchers resolve contradictions between experimental and computational data (e.g., bond angles, vibrational frequencies)?
- Methodological Answer :
- Cross-validate techniques : Compare XRD-derived bond angles with DFT-optimized structures (Gaussian/ORCA). Discrepancies >2° may indicate crystal packing effects .
- IR-LD spectroscopy : Use polarized IR in nematic liquid crystals to distinguish vibrational modes misassigned in static DFT models .
Q. What strategies optimize reaction conditions to minimize byproducts (e.g., dehalogenation or dimerization)?
- Methodological Answer :
- Solvent selection : Use anhydrous CH₂Cl₂ to suppress hydrolysis. Avoid protic solvents that promote bromine loss .
- In-line monitoring : Employ flow chemistry with real-time IR to detect ketene intermediates, which may polymerize if not quenched .
Q. How can stereochemical outcomes (e.g., racemization during synthesis) be controlled or analyzed?
- Methodological Answer :
- Chiral chromatography : Use HPLC with a Chiralpak AD-H column (hexane/isopropanol) to separate enantiomers .
- Circular Dichroism (CD) : Correlate Cotton effects with absolute configuration resolved via XRD .
Q. What computational methods best predict the compound’s reactivity or supramolecular interactions?
- Methodological Answer :
- DFT/Molecular Dynamics : Simulate halogen bonding (Br···Cl/π interactions) using Gaussian09 with B3LYP/6-311++G(d,p). Compare Hirshfeld surfaces (CrystalExplorer) to experimental XRD .
- Docking studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina, prioritizing halogen bonding motifs .
Tables for Key Data
| Property | Experimental Value | Computational Value (DFT) | Reference |
|---|---|---|---|
| C-Br Bond Length (Å) | 1.93–1.97 (XRD) | 1.95–1.98 | |
| Amide C=O Stretch (cm⁻¹) | 1645–1655 (FT-IR) | 1650–1660 | |
| Melting Point (°C) | 128–132 (DSC) | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
